molecular formula C10H16Cl2N2O2 B2516006 Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride CAS No. 1303889-60-2

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride

Cat. No.: B2516006
CAS No.: 1303889-60-2
M. Wt: 267.15
InChI Key: MCRBGSPOROORBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride typically involves the reaction of 3-amino-2-(pyridin-4-ylmethyl)propanoic acid with methanol in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures to maintain consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Methyl 3-amino-2-(4-pyridinylmethyl)propanoate dihydrochloride
  • Methyl ®-2-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Comparison: Compared to similar compounds, Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8;;/h2-5,9H,6-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRBGSPOROORBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.